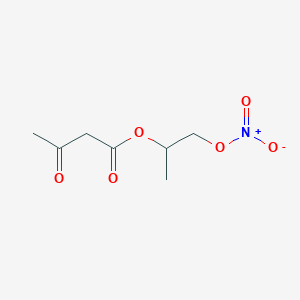
1-(Nitrooxy)propan-2-yl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Nitrooxy)propan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrooxy group and a 3-oxobutanoate moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitrooxy)propan-2-yl 3-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 3-oxobutanoic acid with 1-(nitrooxy)propan-2-ol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrooxy group can yield hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Nitrooxy)propan-2-yl 3-oxobutanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Nitrooxy)propan-2-yl 3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The nitrooxy group can undergo biotransformation, releasing nitric oxide, which plays a role in various physiological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 1-(Nitrooxy)propan-2-yl acetate
- 1-(Nitrooxy)propan-2-yl benzoate
- 1-(Nitrooxy)propan-2-yl 3-oxopentanoate
Comparison: 1-(Nitrooxy)propan-2-yl 3-oxobutanoate stands out due to its unique combination of the nitrooxy and 3-oxobutanoate groups. This dual functionality imparts distinct reactivity and potential applications compared to its analogs. For instance, the presence of the 3-oxobutanoate moiety enhances its utility in organic synthesis, providing a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
88488-53-3 |
|---|---|
Molekularformel |
C7H11NO6 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
1-nitrooxypropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H11NO6/c1-5(9)3-7(10)14-6(2)4-13-8(11)12/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SXFBNQAZGJFLDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[N+](=O)[O-])OC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


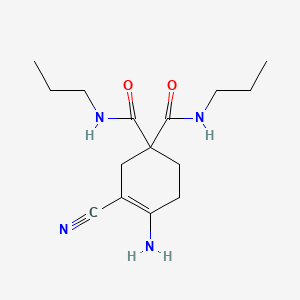
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
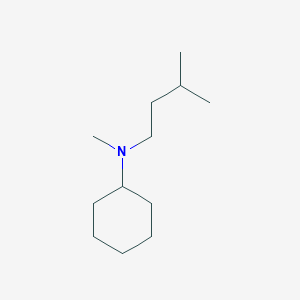
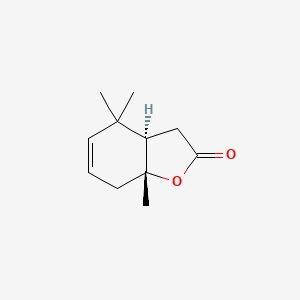
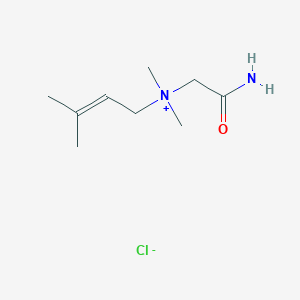
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

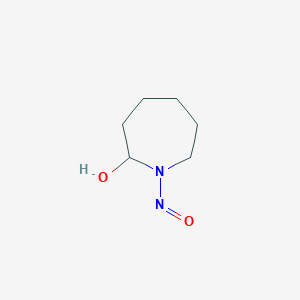
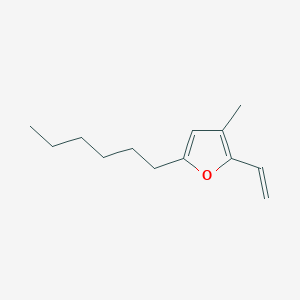
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
